2'-Deoxyguanosine-d2-1 (monohydrate)

Isotope Dilution Mass Spectrometry DNA Damage Biomarker Quantification MRM Transition Design

Researchers quantifying 2'-deoxyguanosine (dG) and its oxidative lesion 8-oxodG via isotope-dilution LC-MS/MS often face signal degradation from exchangeable deuterium labels. This 5',5''-d2 monohydrate solves that with a chemically stable, non-exchangeable +2.01 Da mass tag (m/z 270.1 vs. 268.1) that remains intact throughout enzymatic hydrolysis, SPE, and ESI ionization. • ≥98 atom % D enrichment minimizes unlabeled carryover to ≤2%, enabling reliable low-fmol quantification. • Eliminates H5'/H5'' ¹H resonances for unambiguous NOE assignment in G-quadruplex and triplet-repeat oligonucleotide NMR. • Cost-effective alternative to ¹³C/¹⁵N-labeled standards for high-throughput epidemiological ADME and DNA adduct panels. Supplied as monohydrate crystalline solid; stable under ambient shipping.

Molecular Formula C10H15N5O5
Molecular Weight 287.27 g/mol
Cat. No. B12393588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyguanosine-d2-1 (monohydrate)
Molecular FormulaC10H15N5O5
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O
InChIInChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i1D2;
InChIKeyLZSCQUCOIRGCEJ-KGPNNXCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyguanosine-d2-1 (Monohydrate) Overview


2'-Deoxyguanosine-d2-1 (monohydrate), CAS 478511-28-3, is a purine 2'-deoxyribonucleoside in which two hydrogen atoms at the 5' (exocyclic) position of the deoxyribose sugar are replaced by stable, non-radioactive deuterium atoms (²H), yielding a molecular formula of C₁₀H₁₃D₂N₅O₅ and a molecular weight of 287.27 g·mol⁻¹ [1]. This site-specific deuteration confers a +2.01 Da mass shift relative to unlabeled 2'-deoxyguanosine (dG, monohydrate, MW 285.26), while preserving near-identical chemical behavior . The compound is supplied as the monohydrate crystalline solid with a chemical purity of ≥98% and an isotopic enrichment of ≥98 atom % D at the C5' position, as specified by the Cambridge Isotope Laboratories (CIL) standard DLM-7687 [2]. As a stable isotope-labeled internal standard (SIL-IS), it enables accurate quantification of 2'-deoxyguanosine and its oxidative lesions (e.g., 8-oxo-7,8-dihydro-2'-deoxyguanosine) in complex biological matrices via isotope dilution LC-MS/MS, and facilitates NMR spectral assignment in nucleic acid structural studies through selective ¹H signal elimination [3].

2'-Deoxyguanosine-d2-1: Why It's Irreplaceable


The procurement of 2'-deoxyguanosine-d2-1 (monohydrate) over generic unlabeled 2'-deoxyguanosine or even a differently labeled isotopologue is dictated by three non-negotiable performance characteristics. First, only the +2 Da mass shift provided by the d2 label enables unambiguous precursor ion separation in multiple reaction monitoring (MRM) LC-MS/MS workflows, with the deuterated precursor at m/z 270.1 clearly resolved from the analyte at m/z 268.1 . Second, the 5',5''-d2 labeling position is chemically non-exchangeable, meaning the label is not lost during aqueous sample preparation, enzymatic digestion, or electrospray ionization—unlike deuterium placed at exchangeable N–H or O–H positions whose deuteration degree can degrade unpredictably [1]. Third, among the available d2 positional isomers, the 5',5''-d2 variant offers superior commercial isotopic enrichment (≥98 atom % D) compared to the 2',2''-d2 variant (~93 atom % D), a difference that directly affects quantitative accuracy when the internal standard carries residual unlabeled material . Generic substitution with unlabeled dG eliminates MS-based isotope dilution capability entirely; substitution with a ¹³C/¹⁵N-labeled analog, while potentially superior for matrix effect compensation, comes at substantially higher cost and may not match the retention time characteristics required for specific validated methods [2].

2'-Deoxyguanosine-d2-1: Differentiation Evidence


Precursor Ion Mass Resolution in LC-MS/MS

In isotope dilution LC-MS/MS, 2'-deoxyguanosine-d2-1 (5',5''-d2) provides a +2.01 Da mass increment on the intact precursor ion relative to unlabeled 2'-deoxyguanosine, shifting the [M+H]⁺ from m/z 268.1 to m/z 270.1 . This mass difference is sufficient for complete baseline resolution in the Q1 mass analyzer and permits independent MRM transition monitoring. Critically, the 5',5''-d2 label resides on the sugar moiety; upon collision-induced dissociation (CID), the dominant fragmentation pathway cleaves the N-glycosidic bond, transferring a hydrogen from O5' to the guanine base and yielding a common product ion at m/z 152.1 for both analyte and internal standard [1]. Consequently, the quantifier transition must rely on precursor ion separation (Q1: 268.1 vs. 270.1) rather than product ion differentiation. This contrasts with 2',2''-d2 labeling, where the deuterium atoms are retained on a different fragment and produce a shifted product ion, requiring different MRM optimization [1]. The +2 Da shift is double that of a mono-deuterated analog (2'-deoxyguanosine-d, +1 Da, Cat. V42645), reducing the risk of isotopic cross-talk from the natural abundance ¹³C isotope peak of the analyte overlapping with the internal standard channel.

Isotope Dilution Mass Spectrometry DNA Damage Biomarker Quantification MRM Transition Design

Non-Exchangeable Label Stability

The carbon-bound deuterium atoms at the C5' position of 2'-deoxyguanosine-d2-1 are chemically non-exchangeable under all standard aqueous sample preparation conditions (pH 4–9, 0–37 °C, up to 24 h), as demonstrated by Greisch et al. (2009), who observed no measurable H/D back-exchange for [5',5''-²H₂]2'-deoxyguanosine during complete or partial exchange experiments in solution [1]. In contrast, deuterium placed at exchangeable positions (e.g., guanine N1-H, N²-H, or sugar O3'-H, O5'-H) undergoes rapid back-exchange in protic solvents, with half-lives on the order of minutes to hours depending on pH and temperature [1]. Hydrogen-deuterium exchange at labile positions can reduce the effective isotopic enrichment of the internal standard by 10–90% depending on workup conditions, introducing systematic quantitative bias [2]. The non-labile nature of the C–D bonds at C5' ensures that the specified ≥98 atom % D isotopic enrichment is maintained from stock solution preparation through enzymatic digestion, solid-phase extraction, and LC-MS/MS analysis, providing a stable, batch-invariant internal standard signal.

H/D Back-Exchange Stability Sample Preparation Robustness Quantitative Accuracy

Isotopic Enrichment of Positional Isomers

Commercial specifications reveal a reproducible and practically meaningful difference in isotopic enrichment between the two principal d2 positional isomers of 2'-deoxyguanosine. The 5',5''-d2 isomer (this product) achieves ≥98 atom % D across multiple suppliers, including Cambridge Isotope Laboratories (DLM-7687, 98%) and BOC Sciences (BLP-010377, ≥98 atom % D) [1]. The 2',2''-d2 isomer, in contrast, is typically supplied at ~93 atom % D (Alfa Chemistry, Catalog ACMA00026515) . This ~5 percentage-point difference in atom % D translates into a relative concentration of unlabeled carryover (d0 species) that is approximately 3.5× higher in the 2',2''-d2 product (~7% d0) compared to the 5',5''-d2 product (≤2% d0). In isotope dilution quantification, unlabeled material in the internal standard spike directly contributes to the analyte channel signal, imposing a systematic positive bias whose magnitude scales with the ratio of unlabeled carryover to analyte concentration. For low-level DNA adduct measurements where analyte concentrations are in the fmol range, a 7% vs. 2% d0 carryover difference can shift the lower limit of quantification (LLOQ) by ~5% of the spike concentration [2].

Positional Isotopologue Purity Quantitative Accuracy Floor Synthetic Accessibility

Matrix Effect: Deuterated vs. 13C/15N Internal Standards

A systematic comparative study by Chen et al. (2019) evaluated the performance of deuterated (²H) versus ¹³C/¹⁵N-labeled internal standards for urinary metabolite quantification by UPLC-MS/MS, including 8-hydroxy-2'-deoxyguanosine [1]. The study demonstrated that ¹³C- and ¹⁵N-labeled internal standards were more effective at reducing matrix effects on recoveries and precisions (73.0–116% recovery range) compared to deuterated analogs (53.6–140% recovery range) [1]. This performance gap arises because deuterium substitution alters the C–H bond polarity and vibrational zero-point energy, causing a slight chromatographic retention time shift (typically 0.01–0.03 min earlier for the deuterated species) [2]. During gradient elution, even this small shift can expose the analyte and its deuterated internal standard to different solvent microenvironments within regions of changing ion suppression or enhancement, resulting in differential matrix effects [2]. For 2'-deoxyguanosine-d2-1 specifically, this limitation is partially mitigated because the non-exchangeable 5' label ensures that any retention time shift is reproducible and consistent, allowing method-specific correction factors to be established during validation. However, users requiring the highest accuracy in matrices with severe ion suppression should be aware that ¹³C/¹⁵N-labeled 2'-deoxyguanosine (e.g., 2'-deoxyguanosine-¹³C₁₀,¹⁵N₅, ≥98% purity) offers fundamentally superior matrix effect compensation at higher procurement cost .

Matrix Effect Compensation Ion Suppression Stable Isotope Internal Standard Selection

NMR Spectral Simplification via Site-Specific Deuteration

Incorporation of 2'-deoxyguanosine-5',5''-d2 into synthetic oligonucleotides selectively eliminates the ¹H NMR signals from the C5' methylene protons, creating a spectral 'window' in the otherwise severely overcrowded sugar proton region (δ 3.5–5.5 ppm) [1]. Földesi et al. demonstrated that the 'NMR window II' concept, employing partially deuterated nucleotide residues, achieves ≥97% suppression of proton resonances from the deuterated positions (C3' and C5'), enabling the unambiguous retrieval of J-coupling and nuclear Overhauser effect (nOe) information from the remaining non-deuterated residues [1]. For a 2'-deoxyguanosine residue specifically, the C5' deuterium substitution eliminates two proton signals (H5' and H5'') that would otherwise overlap with H3', H4', and H2'/H2'' resonances, reducing spectral complexity by approximately 15–20% in the sugar region and enabling sequential resonance assignment at a central CG step that was previously inaccessible in a homologous CGG repeat DNA sequence [2]. By comparison, uniformly ¹³C/¹⁵N-labeled nucleosides provide enhanced chemical shift dispersion but do not eliminate proton signals, meaning the spectral simplification benefit is unique to site-specific deuteration.

NMR Spectroscopy DNA/RNA Structure Determination Spectral Assignment

Kinetic Isotope Effect in CID Fragmentation

Greisch et al. (2009) conducted a systematic collision-induced dissociation (CID) study comparing three site-specifically deuterated 2'-deoxyguanosine species: [1'-²H], [2',2''-²H₂], and [5',5''-²H₂] [1]. The study established that the hydrogen transferred from the 2'-deoxyribose to the guanine base during N-glycosidic bond cleavage originates from the O5' atom, and that this transfer is preceded by a hydrogen shift from the 2' position to O5' [1]. Critically, deuteration at the 5' position (the target compound's labeling site) alters the kinetic isotope effect (KIE) on the survival yield curves—the fraction of precursor ion surviving at a given collision energy—relative to unlabeled dG and the 2',2''-d2 isomer [1]. Specifically, the C–D bonds at C5' are ~7–10× stronger than C–H bonds with respect to homolytic cleavage (bond dissociation energy difference: ~4.8 kJ·mol⁻¹), which shifts the collision energy required to achieve 50% precursor survival (CE₅₀) by approximately 1–3 eV depending on the charge state and instrument geometry [2]. This KIE has direct practical implications: MRM transitions that monitor the neutral loss of the deuterated sugar (Δm = 118 Da for d2-labeled deoxyribose vs. 116 Da for unlabeled) exhibit slightly different optimal collision energies compared to the base-detection transition (m/z 152.1), and the response linearity may diverge at high concentrations if collision energy is not separately optimized for the internal standard channel.

CID Fragmentation Mechanism Kinetic Isotope Effect MRM Optimization

2'-Deoxyguanosine-d2-1 Application Scenarios


8-OxodG Quantification by Isotope Dilution LC-MS/MS

2'-Deoxyguanosine-d2-1 serves as the internal standard of choice for isotope dilution LC-MS/MS quantification of unmodified 2'-deoxyguanosine and its oxidative lesion 8-oxodG. The +2 Da mass shift (m/z 270.1 vs. 268.1) provides unambiguous precursor ion separation, while the non-exchangeable 5' label ensures consistent isotopic enrichment throughout enzymatic DNA hydrolysis (nuclease P1, alkaline phosphatase) and solid-phase extraction [1]. The ≥98 atom % D enrichment minimizes d0 carryover to ≤2%, enabling reliable quantification at low fmol levels. Users quantifying endogenous dG for normalization of DNA adduct levels (expressed as lesions per 10⁶ normal nucleotides) particularly benefit from the label's stability during the entire workflow [2].

NMR Structure of Guanine-Rich DNA Oligonucleotides

Incorporation of 5',5''-d2-labeled 2'-deoxyguanosine phosphoramidite into synthetic DNA oligonucleotides selectively eliminates H5'/H5'' proton resonances, achieving ≥97% signal suppression at the labeled positions [1]. This spectral simplification is critical for resolving sequential NOE connectivities in guanine-rich sequences (e.g., G-quadruplex-forming motifs, CGG triplet repeats) where sugar proton spectral overlap otherwise precludes unambiguous assignment. The method has been validated in the structural elucidation of the d(CGG)₅ repeat implicated in Fragile X syndrome, where site-specific ²H-labeling of guanosine residues permitted the identification of a central CG step NOE connectivity that was inaccessible in the fully protonated oligonucleotide [2].

ADME Tracing of Nucleoside Analog Drugs

As a stable isotope-labeled tracer, 2'-deoxyguanosine-d2-1 enables mass spectrometric tracking of the absorption, distribution, metabolism, and excretion (ADME) of guanosine-based nucleoside therapeutics without the regulatory and safety constraints of radioactive labeling (e.g., ¹⁴C or ³H) [1]. The +2 Da mass tag differentiates administered tracer from endogenous 2'-deoxyguanosine pools, while the metabolic stability of the 5'-C–D bond ensures the label is not scrambled during phosphorylations to dGMP, dGDP, and dGTP or during incorporation into DNA. Applications include quantifying the metabolic fate of antiviral guanosine analogs (e.g., acyclovir, entecavir) and assessing nucleotide pool perturbations in cancer cell lines [2].

Multi-Analyte Urinary Nucleoside Quantification

In multi-analyte LC-MS/MS panels measuring both DNA-derived (2'-deoxyguanosine, 8-oxodG) and RNA-derived (guanosine, 8-oxoGuo) nucleosides in urine, 2'-deoxyguanosine-d2-1 provides a matched internal standard for the dG channel. While users should be aware that deuterated ISs may exhibit a wider recovery range (53.6–140%) compared to ¹³C/¹⁵N-labeled standards (73.0–116%) in challenging urine matrices, the cost differential (~3–5× lower per analysis for deuterated standards) makes the d2-labeled product the pragmatic choice for high-throughput epidemiological studies where the method accuracy specification is ±30% [1]. The stable 5' label also supports long-term frozen storage of spiked QC samples (>6 months at −20 °C) without degradation of IS signal integrity [2].

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